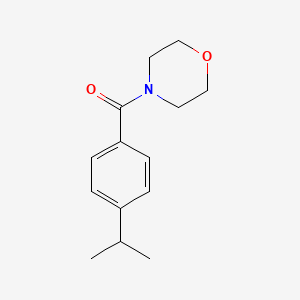
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE is an organic compound that features a morpholine ring attached to a phenyl group substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems .
相似化合物的比较
Similar Compounds
(3-FLUORO-4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE: This compound has a similar structure but with a fluorine atom substituting one of the hydrogen atoms on the phenyl ring.
(4-BROMOPHENYL)(MORPHOLINO)METHANONE: This compound features a bromine atom on the phenyl ring instead of an isopropyl group.
Uniqueness
(4-ISOPROPYLPHENYL)(MORPHOLINO)METHANONE is unique due to the presence of both the isopropyl group and the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds .
属性
IUPAC Name |
morpholin-4-yl-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)12-3-5-13(6-4-12)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHKGAJLYWUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6069984.png)
![phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B6069993.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6069995.png)
![4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B6070009.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6070013.png)
![N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B6070018.png)
![N-[[1-(2-cyclopentylacetyl)piperidin-3-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B6070025.png)
![(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6070028.png)
![N-(3-isoxazolylmethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6070029.png)
![2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one](/img/structure/B6070037.png)
![2-AMINO-1-(3-CHLOROPHENYL)-4-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B6070052.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[(2,2,2-trifluoroethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6070058.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-[(propylamino)methylene]cyclohexanecarboxylate](/img/structure/B6070069.png)
![METHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE](/img/structure/B6070076.png)
